Malonic acid, ((bis(2-chloroethyl)amino)methyl)nitro-, diethyl ester

Description

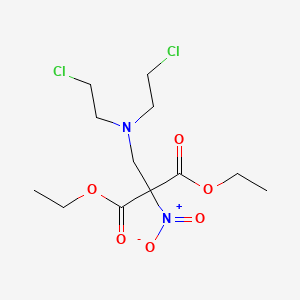

Malonic acid, ((bis(2-chloroethyl)amino)methyl)nitro-, diethyl ester (hereafter referred to as the subject compound) is a substituted derivative of diethyl malonate (CH₂(CO₂C₂H₅)₂), a classic reagent in organic synthesis. The structure features:

- A bis(2-chloroethyl)amino group: A nitrogen mustard moiety known for alkylating DNA, commonly found in chemotherapeutic agents like melphalan .

- A nitro group (-NO₂): An electron-withdrawing substituent that enhances acidity of α-hydrogens and influences reactivity .

- Diethyl ester groups: These protect the carboxylic acid functionalities, enhancing solubility and enabling enolate-driven reactions .

The compound’s synthesis likely involves sequential functionalization of diethyl malonate. For example, alkylation with a nitro-containing intermediate followed by introduction of the bis(2-chloroethyl)amino group via nucleophilic substitution or coupling reactions, analogous to methods described for related malonic esters .

Properties

CAS No. |

101756-23-4 |

|---|---|

Molecular Formula |

C12H20Cl2N2O6 |

Molecular Weight |

359.20 g/mol |

IUPAC Name |

diethyl 2-[bis(2-chloroethyl)aminomethyl]-2-nitropropanedioate |

InChI |

InChI=1S/C12H20Cl2N2O6/c1-3-21-10(17)12(16(19)20,11(18)22-4-2)9-15(7-5-13)8-6-14/h3-9H2,1-2H3 |

InChI Key |

PTQYBJIFXRFYNK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CN(CCCl)CCCl)(C(=O)OCC)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Approach

The synthesis of nitromalonate esters, including diethyl esters of malonic acid derivatives such as the target compound, typically involves the nitration of dialkyl malonates. The core process includes the reaction of dialkyl malonate esters with fuming nitric acid under controlled temperature conditions to yield dialkyl nitromalonates with high efficiency.

Nitration of Diethyl Malonate to Diethyl Nitromalonate

A foundational step in preparing malonic acid derivatives with nitro functionalities is the nitration of diethyl malonate to produce diethyl nitromalonate. This step is critical as it forms the nitro-substituted malonate backbone, which can be further functionalized to yield the target compound.

Key Reaction Parameters and Yields

| Example | Diethyl Malonate (g) | Fuming Nitric Acid (mL) | Temperature During Addition (°C) | Reaction Time (h) | Yield (%) | Boiling Point (°C at 0.3 mm Hg) |

|---|---|---|---|---|---|---|

| 1 | 80 | 184 | 15–20 | 4.5 | 91.7 | 81–83 |

| 2 | 80 | 184 | 25–30 | 3.75 | 89.5 | 81–83 |

| 3 | 80 | 184 | 45–50 | 0.83 | 89.0 | 81–83 |

| 4 | 80 | 184 | 40–50 | 4.5 | 75.3 | 81–83 |

Table 1: Nitration of diethyl malonate under varying temperature conditions and corresponding yields of diethyl nitromalonate.

- The nitration is typically conducted by adding fuming nitric acid slowly to diethyl malonate while maintaining the reaction temperature between 15 and 50 °C.

- Higher temperatures during addition (up to 50 °C) reduce reaction time but may slightly decrease yield if maintained too long.

- Optimal yields (~90%) are achieved when the temperature is controlled between 15 and 30 °C during addition and reaction.

- The reaction mixture is quenched by pouring into ice water, followed by extraction with toluene and washing steps to remove nitrogen oxides and acidic impurities.

- Purification involves washing with aqueous urea solution, sodium carbonate, and acidification steps to isolate the pure nitro ester.

Process Optimization and Reaction Conditions

- Maintaining reaction temperatures between 15 and 30 °C during nitration maximizes yield and minimizes side reactions.

- Reaction times inversely correlate with temperature; higher temperatures shorten reaction duration but require careful monitoring to avoid yield loss.

- Post-reaction workup involves multiple extraction and washing steps to ensure removal of nitrogen oxides and acidic impurities, critical for obtaining high purity products.

- The use of toluene as an extraction solvent and aqueous urea washing is effective in purifying nitromalonate esters.

Comprehensive Research Findings

Summary of Patented Methods

- The US Patent US2644838A outlines a robust method for producing dialkyl nitromalonates, including diethyl nitromalonate, via nitration of dialkyl malonates with fuming nitric acid at controlled temperatures.

- The process achieves yields up to 91.7% under optimal conditions.

- The patent emphasizes the importance of temperature control during nitration and the sequence of washing and extraction steps to isolate pure nitro esters.

- While the patent focuses on nitromalonate esters broadly, the preparation of derivatives such as ((bis(2-chloroethyl)amino)methyl)nitro diethyl esters would logically follow from these foundational nitromalonate syntheses with subsequent functional group modifications.

Summary Table of Preparation Steps for Malonic Acid, ((bis(2-chloroethyl)amino)methyl)nitro-, Diethyl Ester

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Nitration of diethyl malonate to diethyl nitromalonate | Fuming nitric acid addition at 15–30 °C, 1–4 hours | High yield (~90%), critical temperature control |

| 2 | Introduction of bis(2-chloroethyl)amino group | Nucleophilic substitution or amination, mild conditions to preserve ester and nitro groups | Requires controlled environment to avoid side reactions |

| 3 | Purification | Extraction with toluene, washing with aqueous urea, sodium carbonate, acidification | Ensures removal of nitrogen oxides and impurities |

Chemical Reactions Analysis

Types of Reactions

Malonic acid, ((bis(2-chloroethyl)amino)methyl)nitro-, diethyl ester undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of carboxylic acids.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and nitro groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions

Major Products

The major products formed from these reactions include substituted acetic acids, amines, and various derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

Synthesis of Malonic Acid Derivatives

The synthesis of malonic acid derivatives typically involves several key reactions:

- Malonic Ester Synthesis : This reaction involves the alkylation of diethyl malonate to produce substituted acetic acids. The process is initiated by deprotonating the alpha carbon of the ester using a strong base, followed by nucleophilic substitution with an alkyl halide. The resulting product can undergo decarboxylation upon heating to yield the final substituted acetic acid .

- Nitration Reactions : The introduction of nitro groups into malonic esters can enhance their reactivity and biological activity. For instance, the nitration of diethyl malonate yields nitromalonates that can be further transformed into amino acids and other nitrogen-containing compounds .

- Condensation Reactions : Malonic acid derivatives can also participate in condensation reactions with various reagents such as acrylamide, leading to the formation of polyfunctional compounds with potential applications as ligands in coordination chemistry .

Applications in Medicinal Chemistry

Malonic acid derivatives have been extensively studied for their pharmacological properties:

- Synthesis of Pharmaceuticals : The ability to synthesize complex molecules from simple malonic acid derivatives has made them essential in drug development. They are used in the synthesis of barbiturates and other sedatives, which are critical in anesthetic practices .

- Antibacterial Activity : Recent studies have indicated that certain nitro-substituted malonic acid derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. This highlights their potential as lead compounds for developing new antibiotics .

Case Study 1: Synthesis of Amino Acids

In a study focusing on the synthesis of amino acids from nitromalonates, researchers demonstrated that specific reaction conditions could yield high-purity products suitable for pharmaceutical applications. The methodology involved careful control of reaction parameters such as temperature and reaction time to optimize yields .

Case Study 2: Ligand Development

Research into the condensation of malonic diethyl ester with acrylamide revealed new ligands that could effectively complex with metal ions such as iron. These ligands were characterized using UV spectrometry, showcasing their potential use in catalysis and material science .

Mechanism of Action

The mechanism of action of malonic acid, ((bis(2-chloroethyl)amino)methyl)nitro-, diethyl ester involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester groups can be hydrolyzed to release active carboxylic acids, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Analogues of the Subject Compound

Stability and Physicochemical Properties

- Solubility : Ester groups improve lipid solubility compared to malonic acid salts (e.g., disodium malonate) .

- Thermal Stability : Nitro groups may confer sensitivity to heat or light, requiring storage under inert conditions. This contrasts with simple alkyl malonic esters (e.g., diethyl benzylmalonate), which are more stable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.